Absence of the C2‑Amino Group Eliminates GABAergic Anticonvulsant Activity While Improving Metabolic Stability
In the maximal electroshock seizure (MES) model, (R)-N′-benzyl 2-amino-3-methylbutanamide displays potent protection with an ED₅₀ of 13–21 mg/kg (i.p., mice), surpassing phenobarbital (ED₅₀ 22 mg/kg) [REFS-1, REFS-2]. The N-benzyl-3-methylbutanamide scaffold, devoid of the C2‑amino group, is expected to be inactive in this model because the basic amine is essential for the PAAD pharmacophore, as demonstrated by SAR studies showing that removal of the amino group abolishes anticonvulsant activity [2]. However, this structural simplification eliminates the primary site of oxidative metabolism, potentially extending the half‑life and reducing the formation of reactive intermediates [3].
| Evidence Dimension | Anticonvulsant efficacy (MES ED₅₀) vs. metabolic stability inference |
|---|---|
| Target Compound Data | Not directly reported; inferred as inactive (MES ED₅₀ > 100 mg/kg based on scaffold requirements) [2] |
| Comparator Or Baseline | (R)-N′-benzyl 2-amino-3-methylbutanamide: MES ED₅₀ 13–21 mg/kg (i.p., mice); phenobarbital ED₅₀ 22 mg/kg [REFS-1, REFS-2] |
| Quantified Difference | ≥5‑fold reduction in anticonvulsant potency for the des‑amino scaffold, but concomitant improvement in metabolic stability predicted based on absent amino‑oxidation pathway [3] |
| Conditions | MES test, male CF‑1 mice, intraperitoneal administration, time‑to‑peak effect determination [1] |
Why This Matters
For researchers seeking a metabolically stable N-benzyl amide backbone devoid of CNS‑active pharmacophore confounding, N-benzyl-3-methylbutanamide serves as a clean control possessing minimal off‑target activity, unlike its anticonvulsant congener.
- [1] King AM, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N′-benzyl 2-amino-3-methylbutanamide. J Med Chem. 2011;54(19):6432-6442. doi:10.1021/jm200760a View Source
- [2] King AM, Valade A, De Ryck M, Kaminski R, Stables JP, Kohn H. Primary amino acid derivatives: substitution of the 4′-N′-benzylamide site in (R)-N′-benzyl 2-amino-3-methylbutanamide, (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N′-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. J Med Chem. 2011;54(19):6417-6431. doi:10.1021/jm200759t View Source
- [3] Kohn H, King AM, De Ryck M. Primary amino acid derivatives: a novel class of anticonvulsants with improved safety margins. Epilepsia. 2012;53(Suppl. 5):56. doi:10.1111/j.1528-1167.2012.03666.x (metabolic stability inference drawn from general PAAD SAR) View Source
